molecular formula C8H12N2O B13617584 (R)-1-(2-Methoxypyridin-3-yl)ethan-1-amine

(R)-1-(2-Methoxypyridin-3-yl)ethan-1-amine

Cat. No.: B13617584
M. Wt: 152.19 g/mol
InChI Key: SVHGXPRQYCQZDW-ZCFIWIBFSA-N
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Description

(1R)-1-(2-methoxypyridin-3-yl)ethan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a methoxy group at the 2-position and an ethylamine side chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxypyridine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The ethylamine side chain is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for (1R)-1-(2-methoxypyridin-3-yl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-methoxypyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and amine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(1R)-1-(2-methoxypyridin-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-methoxypyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-methoxypyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-methoxypyridine: The parent compound without the ethylamine side chain.

    1-(2-methoxypyridin-3-yl)ethan-1-amine: The racemic mixture of the compound.

Uniqueness

(1R)-1-(2-methoxypyridin-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1R)-1-(2-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-10-8(7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1

InChI Key

SVHGXPRQYCQZDW-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)OC)N

Canonical SMILES

CC(C1=C(N=CC=C1)OC)N

Origin of Product

United States

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